4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole

CAS No.: 886494-27-5

Cat. No.: VC2352722

Molecular Formula: C10H10BrN3S

Molecular Weight: 284.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886494-27-5 |

|---|---|

| Molecular Formula | C10H10BrN3S |

| Molecular Weight | 284.18 g/mol |

| IUPAC Name | [4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |

| Standard InChI | InChI=1S/C10H10BrN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) |

| Standard InChI Key | BSDGSYWOZOZRBJ-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Br |

| Canonical SMILES | CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Properties

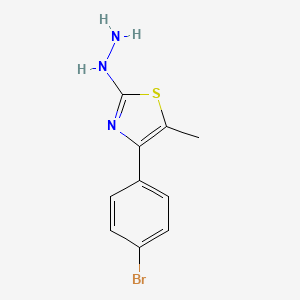

4-(4-Bromophenyl)-2-hydrazinyl-5-methylThiazole is characterized by a thiazole ring substituted with multiple functional groups that contribute to its chemical versatility. The compound's structure includes a thiazole core with a 4-bromophenyl group, a hydrazinyl substituent, and a methyl group at specific positions.

Fundamental Chemical Data

The compound is formally identified by CAS number 886494-27-5 and has a molecular formula of C₁₀H₁₀BrN₃S . Its molecular weight is 284.18 g/mol, which is consistent with its structural components . The chemical structure can be represented in various formats, including InChI notation (InChI=1/C10H10BrN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14)) .

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature, including:

-

2(3H)-thiazolone, 4-(4-bromophenyl)-5-methyl-, hydrazone

-

4-(4-Bromophenyl)-2-hydrazino-5-methyl-1,3-thiazole

-

4-(4-Bromophenyl)-2-hydrazono-5-methyl-2,3-dihydro-1,3-thiazole

Structural Features

The structural features of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole include:

-

A thiazole ring that serves as the core heterocyclic structure

-

A 4-bromophenyl group attached at position 4 of the thiazole ring

-

A hydrazinyl group (-NH-NH₂) at position 2

-

A methyl group at position 5

These structural elements contribute to the compound's chemical behavior and biological interactions. The bromophenyl group enhances lipophilicity, while the hydrazinyl functionality provides potential hydrogen bonding sites for interactions with biological targets.

Synthesis Methods

The preparation of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole involves specific synthetic routes and reaction conditions that ensure optimal yield and purity.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-bromophenyl hydrazine with 2-bromo-5-methylthiazole under controlled conditions. This approach utilizes substitution chemistry to introduce the necessary functional groups in the correct positions of the thiazole scaffold.

Reaction Conditions

The reaction conditions for synthesizing 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole require careful control of parameters such as temperature, solvent choice, and reaction time. Common conditions include:

| Parameter | Typical Conditions |

|---|---|

| Base | Potassium carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Elevated (usually reflux conditions) |

| Reaction Time | 4-8 hours |

| Purification | Column chromatography |

The use of appropriate bases such as potassium carbonate in suitable solvents like DMF facilitates the reaction by promoting nucleophilic substitution. The reaction is typically conducted at elevated temperatures to overcome activation energy barriers and ensure complete conversion.

Chemical Reactivity

4-(4-Bromophenyl)-2-hydrazinyl-5-methylThiazole exhibits diverse chemical reactivity due to its functional groups, particularly the hydrazinyl moiety and the bromine substituent on the phenyl ring.

Oxidation Reactions

The hydrazinyl group in this compound is susceptible to oxidation, which can lead to the formation of various nitrogen-containing derivatives. Oxidizing agents such as hydrogen peroxide in acetic acid at room temperature can transform the hydrazinyl group, potentially forming corresponding thiazole oxides.

Reduction Reactions

Reduction reactions involving 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole can target different functional groups within the molecule. Sodium borohydride in methanol at 0°C can be used to reduce certain functionalities, potentially forming hydrazine derivatives with altered chemical properties.

Substitution Reactions

Biological Activity

One of the most significant aspects of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole is its potential biological activity, which has been the subject of scientific investigation.

Anticancer Properties

Research suggests that 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole and similar thiazole derivatives exhibit anticancer properties through various mechanisms. These compounds can inhibit the growth of cancer cell lines by inducing apoptosis through interactions with the Bcl-2 family proteins, which are crucial regulators of cell survival and apoptosis.

The compound's interaction with matrix metalloproteinases (MMPs), which are involved in cancer metastasis, suggests a potential role in inhibiting tumor progression. In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics.

Antifungal Activity

In addition to its anticancer effects, 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole has demonstrated antifungal properties against several phytopathogenic strains. This makes it a candidate for agricultural applications, particularly in managing fungal diseases in crops.

The antifungal activity may involve disruption of fungal cell membranes or interference with fungal metabolic pathways, making this compound potentially valuable in developing new agricultural fungicides.

Scientific Research Applications

The unique structure and properties of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole make it relevant for various scientific research applications.

Applications in Chemistry

In chemistry, 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its reactive functional groups allow for further transformations and derivatizations, enabling the creation of diverse chemical libraries for structure-activity relationship studies.

Applications in Biology and Medicine

The biological activities of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole make it relevant for biological and medicinal research. It is being investigated for its potential as an antimicrobial and anticancer agent. The compound's ability to interact with specific biological targets suggests its potential in drug development research, where new lead compounds with improved efficacy and safety profiles are constantly sought.

Industrial Applications

In industrial settings, 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole may be utilized in the development of new materials with specific electronic and optical properties. The thiazole core and its substituents can contribute to materials with unique physicochemical characteristics, potentially applicable in various technological applications.

Structure-Activity Relationship

Understanding the relationship between the structure of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole and its biological activity is essential for rational drug design and optimization.

Comparison with Similar Compounds

The biological activity of thiazole derivatives, including 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole, can be influenced by structural modifications. A comparison with related compounds highlights how variations in substituents affect activity:

| Compound | Structural Variation | Effect on Activity |

|---|---|---|

| 4-(4-chlorophenyl)-2-hydrazinyl-5-methylthiazole | Chlorine instead of bromine on phenyl ring | Potentially different biological activity profile |

| 4-phenyl-2-hydrazinyl-5-methylthiazole | No halogen substitution on phenyl | Lacks halogen-mediated reactivity |

| (Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one | Different thiazole core arrangement | Alternative biological targeting capabilities |

These structural variations can significantly impact the compound's efficacy and specificity against various biological targets.

Impact of Structural Modifications

The impact of structural modifications on the activity of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole and related compounds has been studied through systematic structure-activity relationship analyses. Research indicates that:

Understanding these relationships enables researchers to design more effective derivatives with enhanced biological properties.

Mechanism of Action

The biological effects of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole stem from its specific interactions with molecular targets within biological systems.

Molecular Interactions

The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target, but may include:

-

Enzyme inhibition through competitive or non-competitive mechanisms

-

Receptor modulation affecting downstream signaling cascades

-

DNA intercalation or binding, affecting replication or transcription

-

Interference with protein-protein interactions essential for cellular processes

Cellular Pathways

At the cellular level, 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole may influence various signaling pathways and cellular processes. These include:

-

Apoptotic pathways, leading to programmed cell death in cancer cells

-

Cell cycle regulation, potentially arresting cell division at specific phases

-

Metabolic pathways crucial for cell survival and proliferation

-

Stress response mechanisms that determine cellular fate under adverse conditions

The elucidation of these mechanisms provides insights into the compound's therapeutic potential and guides further optimization efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume